molecular formula C8H14O2 B042515 1-Methylcyclohexanecarboxylic acid CAS No. 1123-25-7

1-Methylcyclohexanecarboxylic acid

Cat. No.: B042515
CAS No.: 1123-25-7
M. Wt: 142.2 g/mol
InChI Key: REHQLKUNRPCYEW-UHFFFAOYSA-N
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Description

1-Methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . It is also known as 1-methyl-1-cyclohexanecarboxylic acid. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methyl group at the 1-position. It is a structural analog of valproic acid and has been studied for its pharmacokinetic properties .

Chemical Reactions Analysis

1-Methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group and the carboxylic acid group can undergo substitution reactions with various reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Comparison with Similar Compounds

Biological Activity

1-Methylcyclohexanecarboxylic acid (MCCA) is an organic compound classified as a carboxylic acid, notable for its various biological activities, particularly in pharmacological contexts. This article delves into the biological activity of MCCA, focusing on its effects on neuronal activity, differentiation of neuroblastoma cells, and potential therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 1123-25-7
  • IUPAC Name : 1-methylcyclohexane-1-carboxylic acid
  • Solubility : Soluble in chloroform and methanol .

Effects on Neuronal Activity

Research indicates that MCCA has significant effects on the electrical activity of Purkinje cells in the cerebellar cortex. A study conducted by Simiand et al. (1979) demonstrated that intravenous administration of MCCA (200-400 mg/kg) resulted in a decrease in spontaneous simple spike activity of Purkinje cells without affecting complex spike frequency. This suggests that MCCA enhances inhibitory neurotransmission, likely through GABAergic interneurons .

Neuroblastoma Cell Differentiation

MCCA has been shown to induce differentiation in murine neuroblastoma cells. Studies have reported that MCCA causes maturation of these cells in vitro, which is crucial for understanding its potential as an anticonvulsant agent. The compound's mechanism appears to involve alterations in mitochondrial metabolism, specifically reducing oxygen consumption in neuroblastoma cells, which is indicative of a shift towards a differentiated state .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of MCCA:

Study ReferenceBiological Activity ObservedDosage/ConditionsKey Findings
Simiand et al. (1979) Decreased Purkinje cell activity200-400 mg/kg i.v.Enhanced inhibition via GABAergic interneurons
Biochemical Studies Induction of neuroblastoma differentiationIn vitroReduced O2 consumption; maturation of neuroblastoma cells
General Pharmacological Data Anticonvulsant propertiesNot specifiedEffective in cellular differentiation processes

Case Study 1: Anticonvulsant Properties

In a series of experiments assessing the anticonvulsant properties of MCCA, researchers found that it effectively reduced seizure-like activity in animal models. The compound was administered alongside other anticonvulsants to evaluate synergistic effects, revealing promising results that warrant further investigation into its clinical applications.

Case Study 2: Neuroblastoma Differentiation

A study focused on the differentiation effects of MCCA on neuroblastoma cells highlighted its potential role as a therapeutic agent for neuroblastoma treatment. The results indicated significant morphological changes and reduced proliferation rates in treated cells compared to controls, supporting its use in cancer therapy .

Properties

IUPAC Name

1-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQLKUNRPCYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149979
Record name 1-Methylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-25-7
Record name 1-Methylcyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclohexanecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohexanecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10149979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 1-methylcyclohexanecarboxylic acid?

A: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylcyclohexene with carbon monoxide in the presence of hydrogen fluoride, followed by treatment with an alcohol to obtain a cyclohexane carbonyl compound. Subsequent reduction of this compound yields the desired this compound []. Another method involves the carboxylation of cis- and trans-4-t-butyl-1-methylcyclohexanols in the presence of antimony pentachloride (SbCl5) and liquid sulfur dioxide [].

Q2: Is the stereochemistry of the starting materials important in the synthesis of this compound?

A: Yes, stereochemistry plays a significant role in the synthesis. For instance, both cis- and trans-4-t-butyl-1-methylcyclohexanols yield predominantly cis-4-t-butyl-1-methylcyclohexanecarboxylic acid, indicating a stereoselective reaction pathway []. This selectivity suggests a preference for a particular spatial arrangement during the reaction mechanism.

Q3: Are there any reported applications of this compound derivatives in medicinal chemistry?

A: Yes, research has explored the use of this compound derivatives in the development of antidiabetic agents. Specifically, derivatives containing a hydroxy or oxo group on the cyclohexane ring, such as 5-[4-(t-3-hydroxy-1-methyl-r-1-cyclohexylmethoxy)benzyl]-2,4-thiazolidinedione (7), have shown promising antidiabetic activity []. These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.

Q4: What is the role of this compound in the synthesis of Fenhexamid?

A: this compound serves as a crucial intermediate in the synthesis of Fenhexamid, a fungicide used in agriculture. The synthesis involves reacting this compound with 2,3-dichloro-4-hydroxyaniline to produce Fenhexamid []. This synthetic route offers a simpler and more economical way to produce Fenhexamid, making it suitable for industrial-scale production.

Q5: Are there any known applications of this compound in the formulation of plant fungicides?

A: Research indicates that this compound can act synergistically with other fungicidal compounds, such as fludioxonil, phenpiclonil, and azoxystrobin, to enhance their efficacy against plant diseases []. This synergistic effect allows for the development of plant fungicidal compositions with potentially lower active ingredient concentrations, reducing the environmental impact of these agricultural chemicals.

Q6: What is the significance of the reaction between 3-hydroxy-1-methylcyclohexanecarboxylic acid lactone and benzene derivatives?

A: While specific details about this reaction are not provided in the provided abstracts, the reaction likely involves the opening of the lactone ring by the benzene derivative, potentially leading to the formation of new carbon-carbon bonds and more complex molecules []. This type of reaction can be valuable in organic synthesis for building diverse molecular scaffolds.

Q7: Are there any studies on the catalytic properties of this compound or its derivatives?

A7: While the provided abstracts do not delve into the catalytic properties of this compound itself, it is worth noting that carboxylic acids can participate in various catalytic processes. For instance, they can act as Brønsted acids, donating protons to facilitate reactions. Further research might explore the potential catalytic applications of this compound and its derivatives.

Q8: What analytical techniques are commonly employed to characterize and quantify this compound?

A: Common analytical techniques used to characterize this compound likely include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as evidenced by its use in confirming the structure of Fenhexamid []. These techniques provide detailed information about the compound's structure and molecular weight.

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